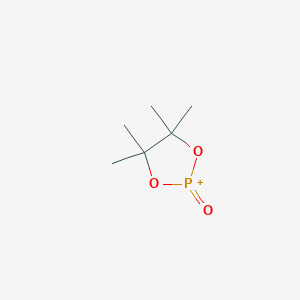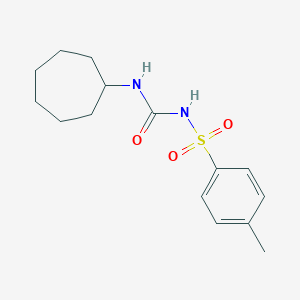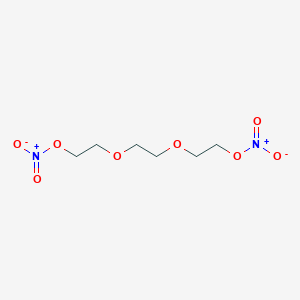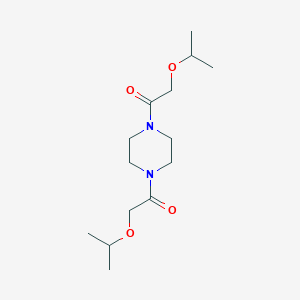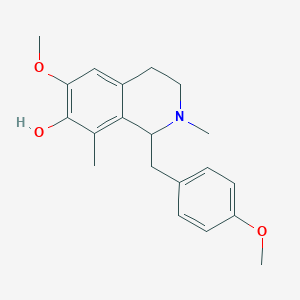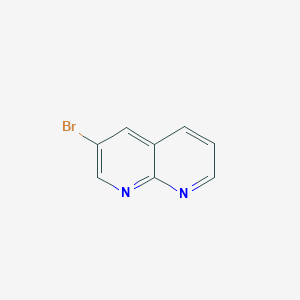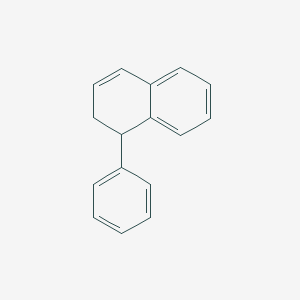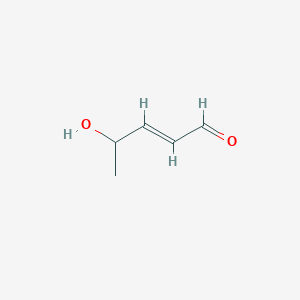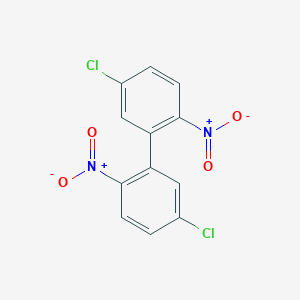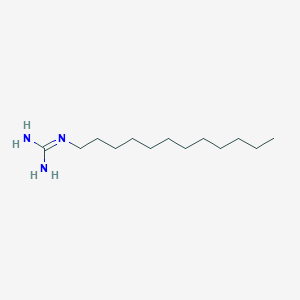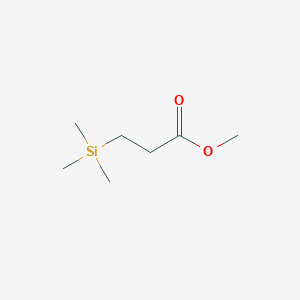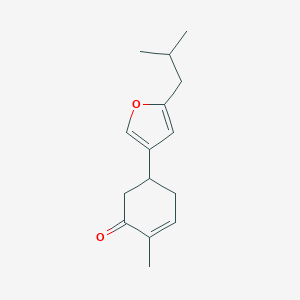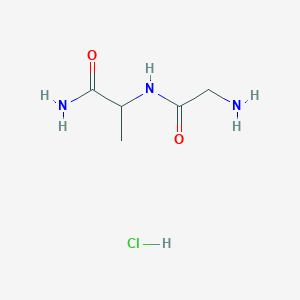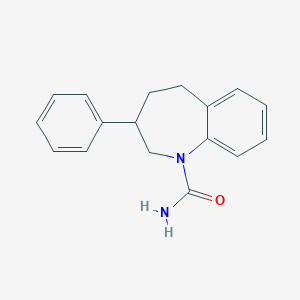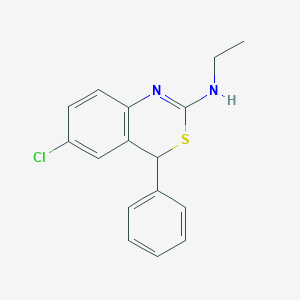
Etasuline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etasuline is a chemical compound that has gained attention in scientific research for its potential use in treating various diseases. It is a member of the benzodiazepine family and has been shown to have a unique mechanism of action compared to other benzodiazepines. In
科学的研究の応用
Etasuline has shown potential in treating various diseases, including anxiety, depression, and epilepsy. It has been shown to have a unique mechanism of action that targets specific receptors in the brain, leading to its potential use as a therapeutic agent.
作用機序
Etasuline acts on the GABA-A receptor, specifically the α2 and α3 subunits. It enhances the binding of GABA to these receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the brain.
生化学的および生理学的効果
Etasuline has been shown to increase GABA binding to the α2 and α3 subunits of the GABA-A receptor. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability. Etasuline has also been shown to have anxiolytic, sedative, and anticonvulsant effects.
実験室実験の利点と制限
Etasuline has several advantages for lab experiments, including its unique mechanism of action and potential use in treating various diseases. However, its limitations include its low solubility and potential for toxicity at high doses.
将来の方向性
There are several future directions for etasuline research, including its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of etasuline. Finally, the development of more efficient synthesis methods for etasuline could lead to increased availability and lower costs for researchers.
In conclusion, etasuline is a promising compound with potential use in treating various neurological disorders. Its unique mechanism of action and biochemical effects make it a valuable tool in scientific research. Further studies are needed to fully understand its potential and limitations.
合成法
Etasuline is synthesized by reacting o-phenylenediamine with 2-chloro-5-nitrobenzophenone in the presence of a base and a solvent. The resulting product is then purified through recrystallization. This synthesis method has been optimized to increase yield and purity of etasuline.
特性
CAS番号 |
16781-39-8 |
|---|---|
製品名 |
Etasuline |
分子式 |
C16H15ClN2S |
分子量 |
302.8 g/mol |
IUPAC名 |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChIキー |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
異性体SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
正規SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



